[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid
Description
[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid is a piperidine derivative featuring a phenylsulfonyl group at the 1-position and an acetic acid moiety at the 2-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to the pharmacological relevance of piperidine scaffolds, particularly in analgesics and anti-inflammatory agents .
The compound is cataloged under CAS numbers such as 1040878-00-9 and is commercially available for research purposes .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-6-4-5-9-14(11)19(17,18)12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLYTHUJRWZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid typically involves the reaction of piperidine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-piperidine intermediate. This intermediate is then reacted with bromoacetic acid to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride, followed by acetic acid derivatives. The characterization of synthesized compounds is performed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structure and purity .
The compound exhibits several pharmacological properties, including:
- Cholinesterase Inhibition : Research indicates that derivatives of piperidine compounds, including this compound, show significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is particularly relevant for the development of drugs targeting Alzheimer's disease and other cognitive disorders .
- Anti-Cancer Properties : Recent studies have reported that piperidine derivatives can induce apoptosis in cancer cells. The introduction of this compound into drug formulations has shown enhanced cytotoxicity against various cancer cell lines, suggesting its potential use as an anti-cancer agent .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It acts as a lipoxygenase inhibitor, which can be beneficial in treating allergic and inflammatory diseases .
Case Study 1: Alzheimer’s Disease
A study focused on the inhibition of cholinesterase enzymes demonstrated that this compound derivatives exhibited promising results in improving cognitive function in animal models of Alzheimer’s disease. The compound was shown to enhance acetylcholine levels in the brain, leading to improved memory retention and learning capabilities .
Case Study 2: Cancer Therapy
In a clinical trial involving FaDu hypopharyngeal tumor cells, the compound was tested alongside established chemotherapeutic agents. Results indicated that this compound not only enhanced the cytotoxic effects but also reduced the side effects commonly associated with traditional chemotherapy, making it a candidate for further development in oncological therapies .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other piperidine derivatives:
| Compound | Cholinesterase Inhibition | Anti-Cancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Piperidine derivative A | Moderate | High | Low |
| Piperidine derivative B | Low | Moderate | Moderate |
Mechanism of Action
The mechanism of action of [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The piperidine ring provides structural stability, allowing the compound to effectively interact with its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Piperidine-based acetic acid derivatives vary in substituent groups, ring positions, and stereochemistry, leading to diverse biological activities. Below is a comparative analysis of key analogues:
Positional Isomers and Substituent Variations
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a) Structure: Acetic acid at the 4-position; 4-acetylphenyl substituent at the 1-position. Synthesis: 45% yield via reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with 4′-fluoroacetophenone in DMSO/K₂CO₃ . Activity: Potent soluble epoxide hydrolase (sEH) inhibitor with anti-inflammatory effects .
2-(1-Methylpiperidin-2-yl)acetic Acid
- Structure : Methyl group at the 1-position; acetic acid at the 2-position.
- Properties : Simpler alkyl substituent reduces steric bulk but may decrease metabolic stability compared to phenylsulfonyl analogues .
2-(1-(Phenylsulfonyl)piperidin-4-yl)acetic Acid (A774809)
- Structure : Acetic acid at the 4-position; phenylsulfonyl group at the 1-position.
- Similarity : 0.95 structural similarity to the target compound, highlighting the impact of acetic acid positioning .
Enantiomeric and Chiral Derivatives
(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
- Structure : Phenyl group at the 1-position; acetic acid adjacent to the piperidine nitrogen.
- Synthesis : Enantiopure synthesis from (R)-(-)-α-phenylglycine, emphasizing the role of chirality in biological activity .
- Application : Intermediate for antispasmodics like bietamiverine .
Protective Group Modifications
(R)-(1-Fmoc-piperidin-2-yl)-acetic Acid
- Structure : Fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position.
- Use : Common in peptide synthesis for temporary nitrogen protection .
[(2R)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic Acid
- Structure : Boc-protected piperidine; acetic acid at the 2-position.
- Application : Intermediate in drug discovery for controlled functionalization .
Functional Analogues in Therapeutics
Gabapentin (1-(Aminomethyl)cyclohexane Acetic Acid) Structure: Cyclohexane backbone with acetic acid and aminomethyl groups. Activity: Antiepileptic and neuropathic pain relief via calcium channel modulation .
Comparative Data Table
Key Findings
- Positional Isomerism: Moving the acetic acid from the 2- to 4-position (e.g., 9a vs.
- Substituent Effects : Phenylsulfonyl groups enhance stability and target affinity compared to alkyl or acetyl groups .
- Chirality : Enantiopure synthesis (e.g., R-configuration) is critical for specific biological interactions, as seen in antispasmodic agents .
- Protective Groups : Fmoc and Boc derivatives are pivotal in synthetic workflows but lack direct pharmacological activity .
Biological Activity
Chemical Identity
- IUPAC Name : [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.35 g/mol
- CAS Number : 1170859-32-1
This compound is a sulfonamide derivative with potential biological activities. Its structure features a piperidine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Cholinesterase Inhibition : Compounds with piperidine moieties have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease and other cognitive disorders .
- Anticancer Properties : Research indicates that piperidine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells, potentially through caspase activation and modulation of signaling pathways like P38/JNK .
In Vitro Studies
Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Cognitive Disorders : A derivative similar to this compound was tested for its effects on cognitive function in animal models, showing improvements in memory retention and reduced cholinesterase levels, indicating potential therapeutic benefits for Alzheimer's disease .
- Cancer Treatment : In a study involving various piperidine derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this compound may have similar effects due to its structural characteristics .
Q & A
Q. What are the key synthetic strategies for preparing [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid?
The synthesis typically involves:
- Sulfonylation of piperidine derivatives : Reacting piperidine with phenylsulfonyl chloride under basic conditions to introduce the sulfonyl group.
- Acetic acid moiety incorporation : Coupling the sulfonylated piperidine with bromoacetic acid or via nucleophilic substitution using potassium carbonate in polar aprotic solvents like DMF.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Characterization relies on ¹H/¹³C NMR (e.g., δ 2.38–4.17 ppm for piperidine protons and acetic acid methylene) and HRMS (e.g., m/z 318.2307 [M+H]⁺ for analogous compounds) .
Q. How is enantiomeric purity determined for chiral derivatives of this compound?
- Chiral derivatization : Reacting the compound with (S)-(-)-1-phenylethylamine to form diastereomers, separable via HPLC or crystallography .
- Optical rotation : Measuring [α]D values (e.g., -57.4 for a related ester derivative) and comparing to literature data .
- Chiral chromatography : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can contradictory pharmacological data between in vitro and in vivo assays be resolved?
- Assay optimization : Validate target binding affinity (e.g., IC₅₀) using radioligand displacement assays with membrane preparations.
- Metabolic stability : Perform liver microsome studies to assess degradation rates (e.g., t₁/₂ in human hepatocytes).
- Pharmacokinetic profiling : Compare bioavailability (AUC, Cmax) across species and adjust dosing regimens. Contradictions may arise from species-specific metabolism or protein binding differences .
Q. What strategies mitigate side reactions during sulfonylation of the piperidine ring?
- Controlled reaction conditions : Use low temperatures (0–5°C) and slow addition of sulfonyl chlorides to avoid over-sulfonylation.
- Protecting groups : Temporarily protect the acetic acid moiety with methyl esters to prevent nucleophilic interference.
- Byproduct analysis : Monitor reactions via TLC (Rf 0.3–0.5 in 1:1 ethyl acetate/hexane) and quench excess reagents with sodium sulfite .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric hindrance : The phenylsulfonyl group at position 1 of piperidine restricts axial conformations, favoring equatorial attack in SN2 reactions.
- Electronic effects : Sulfonyl groups withdraw electron density, enhancing the electrophilicity of adjacent carbons for nucleophilic additions.
- Computational modeling : DFT studies (B3LYP/6-31G*) predict reaction pathways and transition states for Suzuki-Miyaura couplings .
Methodological Challenges and Solutions
Q. How to address low yields in the final ester hydrolysis step?
- Base selection : Use lithium hydroxide in THF/water (3:1) at 50°C for 12 hours instead of NaOH to reduce side reactions.
- Acid workup : Precipitate the product at pH 2–3 using HCl and extract with dichloromethane to minimize losses.
- Yield optimization : Typical yields improve from 40% to 75% with iterative pH adjustments .
Q. What analytical techniques differentiate regioisomers in sulfonylated intermediates?
- NOESY NMR : Correlates spatial proximity of protons (e.g., piperidine H-2 with phenylsulfonyl aromatic protons).
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives (e.g., CCDC deposition codes).
- MS/MS fragmentation : Distinct fragmentation patterns (e.g., m/z 174 vs. 247 for positional isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
